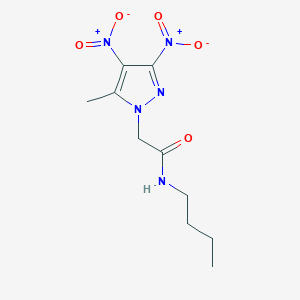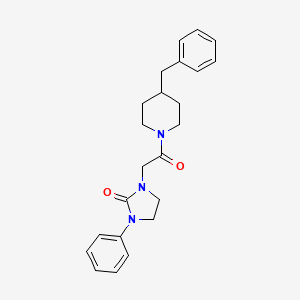
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hydrogen-Bonding Patterns
N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, sharing structural similarities with the compound , exhibit intriguing hydrogen-bonding patterns. These interactions lead to the formation of distinct molecular arrangements, such as chains and sheets, facilitated by C-H...O and C-H...π(arene) hydrogen bonds. This implies a potential area of exploration for N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide in understanding its hydrogen bonding behavior and the consequent molecular self-assembly processes (López et al., 2010).
Crystallography and Molecular Structure
The crystallography of compounds structurally related to this compound reveals intricate details about molecular conformation and intermolecular interactions. For instance, the study of N-[3-methyl-1-(4-methyl-2,5-dioxoimidazolidin-4-yl)buty]acetamide monohydrate through single-crystal X-ray diffraction unveils how hydrogen bonds contribute to the stability of its molecular structure (Sethusankar et al., 2001).
Synthetic Methods and Structural Analysis
The synthesis and structural analysis of compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides offer insights into potential synthetic pathways and structural elucidation techniques that could be applicable to this compound. These methods include NMR, LC-MS/MS spectral data, and elemental analyses, providing a comprehensive understanding of molecular structure and properties (Evren et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as n,n-dimethyl-3,5-dinitro-1h-pyrazol-4-amine, have been synthesized and studied for their potential as energetic materials . These materials are often used in applications such as explosives, propellants, and pyrotechnics .
Mode of Action
It’s worth noting that many energetic materials function by rapidly releasing energy in the form of heat and gas, often through a combustion or detonation process .
Biochemical Pathways
The synthesis of similar compounds often involves reactions such as nitration and n-alkylation .
Result of Action
Similar compounds have been studied for their potential as energetic materials, which are designed to rapidly release energy .
Action Environment
The action of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide and similar compounds can be influenced by various environmental factors. For instance, the performance of energetic materials can be affected by conditions such as temperature and pressure . Additionally, the stability of these compounds can be influenced by factors such as humidity and exposure to light .
properties
IUPAC Name |
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O5/c1-3-4-5-11-8(16)6-13-7(2)9(14(17)18)10(12-13)15(19)20/h3-6H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPROQOXYQNCXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2798185.png)
![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2798195.png)

